1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2.2ClH/c1-2-11-21-13-16(20)12-18-7-9-19(10-8-18)15-5-3-14(17)4-6-15;;/h2-6,16,20H,1,7-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHTXTPWYRIHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Allyloxy Intermediate: This involves the reaction of an allyl halide with an alcohol under basic conditions to form the allyloxy group.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the allyloxy intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Conversion to Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are key structural features that enable the compound to bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from
Three closely related compounds from Molecules (2012) share the 3-(4-arylpiperazin-1-yl)-1-propanol scaffold but differ in substituents:
| Compound Name | Substituent (R) | Yield | Molecular Formula (Calc. MW) |
|---|---|---|---|
| 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) | 4,7-Dimethoxybenzo[b]thiophene | 79.7% | C₂₆H₃₀FN₂O₃S (484.6 g/mol) |
| 1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) | 2-Methoxyphenyl | 93.4% | C₂₇H₃₃N₂O₄S (505.6 g/mol) |
| 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)-1-propanol (8e) | Pyridin-2-yl | 76.6% | C₂₅H₃₀N₃O₃S (476.6 g/mol) |
Key Observations :
Dihydrochloride Salts in and
- : 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride Structural divergence: A 2-hydroxyethyl-piperazine substituent and 2-allylphenoxy group. The hydroxyethyl group may increase hydrophilicity compared to the target compound’s fluorophenyl group .
- : 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride The adamantyl group introduces extreme hydrophobicity, likely reducing aqueous solubility but enhancing lipid membrane penetration .
Biological Activity
1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound notable for its complex structure, which includes an allyloxy group, a piperazine ring, and a fluorophenyl moiety. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound's chemical formula is . Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the piperazine ring enhances its binding affinity to neurotransmitter receptors, while the fluorophenyl group contributes to increased lipophilicity and specificity in interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : The compound has been studied for its potential antidepressant properties through modulation of serotonin and norepinephrine pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in cell-based assays.
Case Studies and Research Findings
- Antidepressant Activity : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its efficacy as an antidepressant agent. The mechanism was linked to increased serotonin levels in the brain.
- Antimicrobial Testing : In vitro assays were conducted to evaluate the antimicrobial efficacy against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
- Oxidative Stress Reduction : Research highlighted its potential role in mitigating oxidative stress by scavenging free radicals, which was assessed using DPPH and ABTS assays. The compound showed a dose-dependent response in reducing oxidative markers.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Allyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | Similar structure without fluorine | Moderate antidepressant effects |
| 1-(Allyloxy)-3-(4-chlorophenyl)piperazin-1-ylpropan-2-ol | Chlorine instead of fluorine | Increased antimicrobial activity |
| 1-(Allyloxy)-3-(4-bromophenyl)piperazin-1-ylpropan-2-ol | Bromine instead of fluorine | Enhanced lipophilicity but reduced receptor affinity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(Allyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-(4-fluorophenyl)piperazine and an allyloxy-epoxide intermediate under basic conditions. Post-synthesis, the dihydrochloride salt is formed via HCl treatment. Purity validation requires HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. 1H and 13C NMR (as described for structurally similar compounds in ) are critical for confirming regiochemistry and proton environments. For example, allyloxy protons resonate at δ 5.8–6.0 ppm (multiplet), while the piperazine N–CH2 groups appear at δ 2.5–3.5 ppm .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Due to potential acute toxicity (oral LD50 ~300 mg/kg in rodents) and irritancy (skin/eyes), use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of powdered forms. Store in airtight containers at 2–8°C, away from oxidizing agents. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Q. How can researchers confirm the stereochemistry and conformational stability of the piperazine ring in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (as demonstrated for analogous piperazine derivatives in ). For dynamic conformational analysis, DFT calculations (Density Functional Theory) and NOESY NMR can identify preferred ring puckering modes (e.g., chair vs. boat conformations). Ring puckering coordinates (q, θ) derived from crystallographic data ( ) provide quantitative descriptors of non-planarity .
Advanced Research Questions
Q. How can researchers analyze and mitigate synthetic byproducts, such as N-alkylation impurities, during the synthesis of this compound?
- Methodological Answer : Byproducts like 1-(3-chloropropyl)-4-(4-fluorophenyl)piperazine hydrochloride () may form due to incomplete epoxide ring opening. Use LC-MS (Liquid Chromatography-Mass Spectrometry) with electrospray ionization (ESI+) to detect low-abundance impurities. Optimize reaction stoichiometry (1.2:1 molar ratio of piperazine to epoxide) and employ Dean-Stark traps to remove water, minimizing side reactions .
Q. What in vitro assays are suitable for evaluating this compound’s binding affinity to serotonin or dopamine receptors?
- Methodological Answer : Radioligand binding assays using HEK-293 cells expressing human 5-HT1A or D2 receptors are standard. Prepare test compound in DMSO (≤0.1% final concentration) and measure displacement of [3H]-WAY-100635 (5-HT1A) or [3H]-spiperone (D2). Calculate IC50 values via nonlinear regression (GraphPad Prism). Structural analogs (e.g., LY335979 in ) show nanomolar affinity, suggesting similar assay conditions .
Q. How can computational modeling predict the pharmacokinetic properties of this compound, such as blood-brain barrier (BBB) penetration?
- Methodological Answer : Use molecular dynamics (MD) simulations with CHARMM force fields to model passive BBB permeability. Key parameters: logP (optimal 2–3), polar surface area (PSA) (<70 Ų), and hydrogen-bond donors (<3). Software like Schrödinger’s QikProp or ADMET Predictor can estimate these values. Piperazine derivatives with fluorophenyl groups often exhibit moderate BBB penetration due to balanced lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
